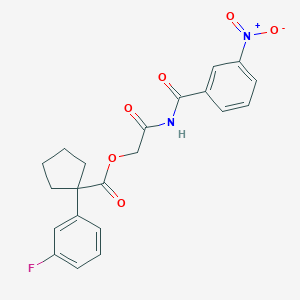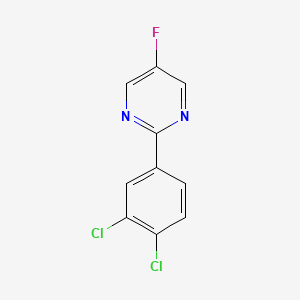
(3,6-Bis(octyloxy)benzene-1,2,4,5-tetrayl)tetrakis(isopropylsulfane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,6-Bis(octyloxy)benzene-1,2,4,5-tetrayl)tetrakis(isopropylsulfane): is a complex organic compound characterized by its unique structure, which includes octyloxy and isopropylsulfane groups attached to a benzene core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3,6-Bis(octyloxy)benzene-1,2,4,5-tetrayl)tetrakis(isopropylsulfane) typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzene core substituted with octyloxy groups. This can be achieved through the alkylation of hydroquinone with octyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to further functionalization to introduce the isopropylsulfane groups.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: (3,6-Bis(octyloxy)benzene-1,2,4,5-tetrayl)tetrakis(isopropylsulfane) can undergo various chemical reactions, including:
Oxidation: The isopropylsulfane groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the isopropylsulfane groups, yielding the corresponding thiol derivatives.
Substitution: The octyloxy groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides, bases like sodium hydride or potassium carbonate.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Compounds with different alkyl or aryl groups replacing the octyloxy groups.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of novel materials with specific properties.
Biology: In biological research, derivatives of this compound can be used as probes or ligands in biochemical assays. The presence of sulfur groups can facilitate interactions with biological molecules.
Industry: Used in the production of advanced materials, such as polymers and coatings, due to its stability and functional group versatility.
Mechanism of Action
The mechanism by which (3,6-Bis(octyloxy)benzene-1,2,4,5-tetrayl)tetrakis(isopropylsulfane) exerts its effects depends on its specific application. In chemical reactions, the octyloxy and isopropylsulfane groups can participate in various interactions, such as hydrogen bonding, van der Waals forces, and covalent bonding. These interactions influence the compound’s reactivity and stability.
Molecular Targets and Pathways:
Chemical Reactions: The benzene core and attached functional groups can act as reactive sites for further chemical modifications.
Biological Interactions: The sulfur-containing groups can interact with thiol groups in proteins, potentially affecting enzyme activity or protein structure.
Comparison with Similar Compounds
1,2-Bis(octyloxy)benzene: Similar structure but lacks the isopropylsulfane groups.
2,5-Bis(octyloxy)terephthalaldehyde: Contains octyloxy groups but has a different core structure.
Benzene, 1,1’,1’‘,1’‘’-(1,5-hexadiene-1,3,4,6-tetrayl)tetrakis-: Different core structure with multiple alkyl groups.
Uniqueness: (3,6-Bis(octyloxy)benzene-1,2,4,5-tetrayl)tetrakis(isopropylsulfane) is unique due to the combination of octyloxy and isopropylsulfane groups attached to the benzene core. This combination imparts specific chemical and physical properties that are not present in similar compounds, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C34H62O2S4 |
|---|---|
Molecular Weight |
631.1 g/mol |
IUPAC Name |
1,4-dioctoxy-2,3,5,6-tetrakis(propan-2-ylsulfanyl)benzene |
InChI |
InChI=1S/C34H62O2S4/c1-11-13-15-17-19-21-23-35-29-31(37-25(3)4)33(39-27(7)8)30(36-24-22-20-18-16-14-12-2)34(40-28(9)10)32(29)38-26(5)6/h25-28H,11-24H2,1-10H3 |
InChI Key |
YNKCRXCBIOOMTR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=C(C(=C(C(=C1SC(C)C)SC(C)C)OCCCCCCCC)SC(C)C)SC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


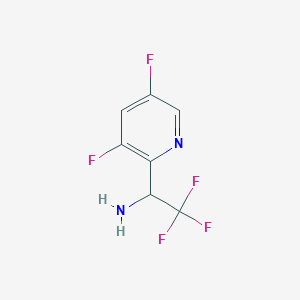
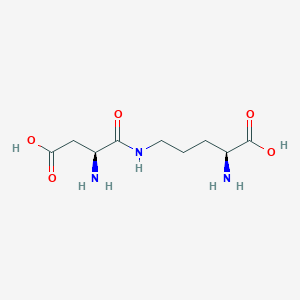

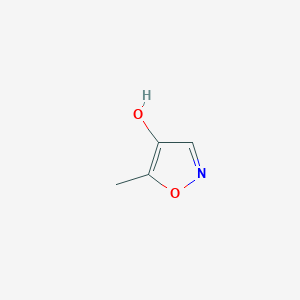
![[7-[bis(hexadecylsulfanyl)methylidene]-10-trimethylstannyl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-trimethylstannane](/img/structure/B13122484.png)

![6-Fluorobenzo[c][1,2,5]oxadiazol-5-amine](/img/structure/B13122494.png)
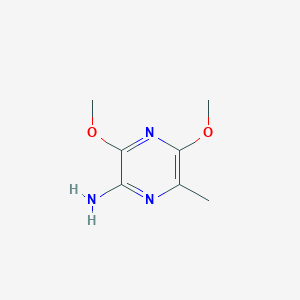
![Pyridine, 2-methyl-4-[4-(trifluoromethyl)phenyl]-](/img/structure/B13122507.png)
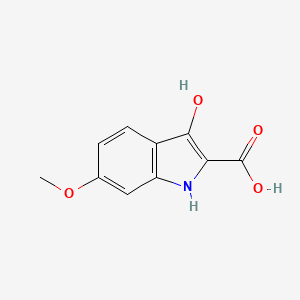
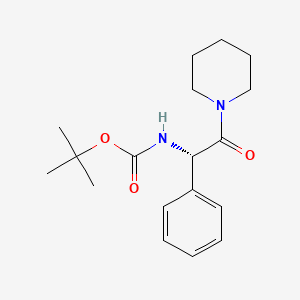
![5-Methyl-1-((6aR,8R,9aS)-2,2,4,4-tetraisopropyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)pyrimidin-2(1H)-one](/img/structure/B13122517.png)
